6-Cyano-5-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-5-fluoropicolinic acid is an organic compound with the molecular formula C7H3FN2O2. It is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with potassium cyanide, which introduces the cyano functionality . The reaction conditions often require the use of a suitable solvent and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 6-Cyano-5-fluoropicolinic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-5-fluoropicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Cyano-5-fluoropicolinic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Cyano-5-fluoropicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With a carboxylic acid group at the 4-position.
Uniqueness
6-Cyano-5-fluoropicolinic acid is unique due to the presence of both cyano and fluorine groups on the pyridine ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
Molecular Formula |
C7H3FN2O2 |
---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
6-cyano-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-4-1-2-5(7(11)12)10-6(4)3-9/h1-2H,(H,11,12) |
InChI Key |
VOBJKWGMXGIHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.